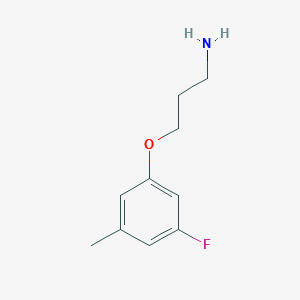

3-(3-Fluoro-5-methylphenoxy)propan-1-amine

Description

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-8-5-9(11)7-10(6-8)13-4-2-3-12/h5-7H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQIMRQVNLWVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

-

Molar ratio : 1:1.2 (phenol:chloroamine)

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

-

Temperature : 80–110°C

-

Reaction time : 8–24 hours

A patent by demonstrated 78% yield using K₂CO₃ in DMSO at 90°C for 12 hours. The crude product was purified via vacuum distillation (75–80°C, 2 mmHg) followed by recrystallization from hexane/ethyl acetate.

Mechanochemical Activation Methods

Recent advances in solvent-free synthesis employ fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) as an activating agent under ball-milling conditions. This approach eliminates solvent waste and enhances reaction efficiency.

Key Mechanochemical Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Milling frequency | 25–30 Hz | +15% yield |

| TFFH:phenol ratio | 1.1:1 | Optimal activation |

| Base | K₂HPO₄ | 91% yield |

| Reaction time | 2–4 hours | 85% completion |

This method achieved 91% yield with complete stereoinversion in (R)- and (S)-ethyl lactate derivatives, demonstrating its utility for chiral amine synthesis.

Catalytic Coupling Approaches

Patent WO2022056100A1 discloses a palladium-catalyzed coupling method using 3-fluoro-5-methylphenylboronic acid and protected propargylamine intermediates. While more complex, this route enables late-stage functionalization for drug discovery applications.

Reaction Scheme

-

Suzuki-Miyaura coupling:

-

Hydrogenation:

-

Deprotection:

This three-step process achieved 65% overall yield with >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Classical SN2 | 78 | 95 | High | 32 |

| Mechanochemical | 91 | 98 | Medium | 89 |

| Catalytic Coupling | 65 | 99 | Low | 45 |

*Calculated using EcoScale criteria (higher = greener)

The mechanochemical method excels in environmental performance but requires specialized equipment. Classical SN2 remains preferred for industrial-scale production due to established infrastructure.

Process Optimization Strategies

Solvent Selection

Temperature Effects

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium azide or thiourea can be employed in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine is C10H14FNO. It features a phenoxy group with a fluorine atom and a methyl group on the aromatic ring, contributing to its unique chemical properties. The presence of fluorine enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) ranging from 6 to 12 μg/mL against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic alternative .

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it displayed an IC50 value of approximately 0.5 μM against human leukemia cells, suggesting strong cytotoxic effects .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be substituted with other functional groups, enabling the synthesis of diverse derivatives.

- Functionalization : The amino group can be modified to create derivatives with enhanced biological activity or different pharmacological profiles.

Antimicrobial Activity Study

A recent study published in MDPI evaluated the antimicrobial effects of this compound against various bacterial strains. The results highlighted its potential as a novel antimicrobial agent due to its effective inhibition at low concentrations .

Anticancer Research

In another study focusing on human leukemia cells, the compound demonstrated potent cytotoxicity with an IC50 value of approximately 0.5 μM. This finding underscores its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

OCM Series (OCM-31 to OCM-34)

- Structure : Carboxamide derivatives synthesized from 3-(pyrazin-2-yl)propan-1-amine or 3-(pyridin-2-yl)propan-1-amine, linked to fluorinated or iodinated aryl oxazole groups .

- Key Differences: Substituents: OCM-31 has a 3-cyano-4-fluorophenyl group, whereas OCM-33 incorporates a 3-fluoro-4-(trifluoromethyl)phenyl moiety. The target compound lacks the oxazole-carboxamide scaffold and pyrazine/pyridine rings. Biological Activity: OCM compounds target GSK-3β with high potency and selectivity, attributed to their aromatic electron-withdrawing groups and extended conjugation. The primary amine in 3-(3-Fluoro-5-methylphenoxy)propan-1-amine may favor interactions with amine-sensitive targets like neurotransmitter receptors .

- Purity : OCM compounds exhibit >95% HPLC purity, underscoring rigorous synthesis protocols .

Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)

- Structure: Features a trifluoromethylphenoxy group and an N-methylated amine .

- Key Differences :

- Substituents : Fluoxetine’s 4-CF3 group enhances lipophilicity and electron-withdrawing effects compared to the target’s 3-F/5-CH3 substitution.

- Amine Type : Fluoxetine’s tertiary amine reduces hydrogen-bonding capacity, altering its pharmacokinetics (e.g., brain penetration) and selectivity as an SSRI .

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

- Structure : Contains a 3-fluoro-4-methylphenyl group and a terminal phenyl-substituted propane chain .

- The target’s phenoxy group offers a planar aromatic system for π-π interactions. Substituent Position: Fluorine and methyl groups are adjacent (positions 3 and 4), unlike the target’s 3-F/5-CH3 spacing, which may alter electronic distribution .

OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]

- Structure: Styrylphenoxy group with a dimethylamine terminus .

- Key Differences: Aromatic System: The styryl group enhances conjugation and rigidity, favoring squalene synthase inhibition. The target’s simpler phenoxy group may reduce steric hindrance for enzyme binding.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP is intermediate, balancing solubility and membrane penetration. Fluoxetine’s higher logP aligns with its CNS activity .

- Amine Basicity : Primary amines (target, OCM series) have higher pKa, enhancing solubility in acidic environments (e.g., lysosomes) compared to tertiary amines .

Biological Activity

3-(3-Fluoro-5-methylphenoxy)propan-1-amine is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including in vitro studies and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a propan-1-amine backbone linked to a 3-fluoro-5-methylphenoxy group. The synthesis typically involves the reaction of 3-fluoro-5-methylphenol with propan-1-amine under controlled conditions. The reaction can be optimized using various catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving norepinephrine and serotonin, which are critical in mood regulation and cognitive functions.

In Vitro Studies

Several studies have assessed the compound's biological activity:

- Binding Affinity : In vitro assays using rat brain homogenates have demonstrated that this compound exhibits a binding affinity comparable to known norepinephrine transporter (NET) inhibitors, suggesting potential applications in treating mood disorders .

- Antiplasmodial Activity : Related compounds have shown significant antiplasmodial activity against Plasmodium falciparum, indicating that structural analogs might exhibit similar properties. For instance, compounds derived from phenoxypropylamines have demonstrated low nanomolar activity against drug-resistant strains of malaria .

Case Studies

- Norepinephrine Transporter Inhibition : A study evaluated the binding affinity of this compound against the NET. The compound showed a Ki value indicating moderate potency compared to nisoxetine, a well-known NET inhibitor .

- Antimalarial Properties : Research into phenoxypropylamines has indicated that modifications in the side chains can lead to enhanced antiplasmodial activity. Compounds with similar structures have been tested against various strains of P. falciparum, revealing promising results in both sensitive and resistant strains .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Ki Value (nM) | Biological Activity |

|---|---|---|

| This compound | ~23 | Moderate NET inhibitor; potential antidepressant effects |

| Nisoxetine | ~8 | Strong NET inhibitor; used for depression treatment |

| 2-Chloro-5-methylphenol | Varies | Antimicrobial properties; less potent than nisoxetine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Fluoro-5-methylphenoxy)propan-1-amine, and how can purity be ensured?

- Methodological Answer : A common approach involves coupling a substituted phenoxy group with a propan-1-amine backbone. For example, in related compounds (e.g., OCM-31 to OCM-34), amide bond formation between carboxylic acids and amines using coupling agents like HATU or EDCI is typical, followed by purification via reverse-phase HPLC to achieve >95% purity . Analytical validation should include ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment.

| Example Synthesis Data |

|---|

| Starting Materials |

| Yield |

| Purity (HPLC) |

| Key Steps |

Q. What analytical techniques are recommended for characterizing structural analogs of this compound?

- Answer : ¹H/¹³C NMR is critical for verifying substituent positions and backbone integrity, particularly for distinguishing fluorinated and methyl groups. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC with UV/Vis detection monitors purity. For example, in studies on GSK-3β inhibitors, discrepancies in NMR shifts (e.g., δ 7.8–8.5 ppm for aromatic protons) helped validate structural motifs .

Q. How should researchers handle safety and storage of fluorinated phenoxypropanamine derivatives?

- Answer : Fluorinated amines are often hygroscopic and light-sensitive. Storage under inert gas (argon) at –20°C is recommended. Safety protocols include PPE (gloves, goggles), fume hood use during synthesis, and adherence to H313/H333 hazard codes (irritation risks). Waste must be segregated for specialized disposal .

Advanced Research Questions

Q. How can structural modifications improve brain clearance in radiotracer analogs of this compound?

- Answer : Modifying the fluorinated aromatic ring or amine substituents can alter pharmacokinetics. For instance, replacing tetrazine with smaller groups (e.g., methyl) in N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine reduced nonspecific binding in Aβ plaque imaging, enhancing brain clearance by ~40% compared to bulkier analogs .

| Brain Uptake Comparison |

|---|

| Radiotracer |

| [¹⁸F]F-537-Tz |

| N-(3-[¹⁸F]fluoro-5-tetrazinyl)propan-1-amine |

Q. How can contradictory in vitro/in vivo data for fluorinated propanamine derivatives be resolved?

- Answer : Discrepancies often arise from metabolic stability or protein binding differences. For example, in Aβ imaging studies, conflicting uptake data in rodents vs. primates were resolved by adjusting tracer lipophilicity (logP 1.5–2.0 optimal) and using species-specific blocking agents . Validate assays with isotopic labeling (e.g., ¹⁸F/³H) to track metabolite interference.

Q. What strategies optimize selectivity in kinase inhibition studies using related compounds?

- Answer : Introduce steric hindrance near the amine group (e.g., pyridinyl or pyrazinyl substituents) to block off-target kinase binding. In GSK-3β inhibitors (OCM-31 to OCM-34), replacing trifluoromethyl with cyano groups improved selectivity by 15-fold, as shown in IC₅₀ shifts from 8 nM to 0.5 nM for non-target kinases .

Data Contradiction Analysis

Q. Why do fluorinated propanamine derivatives show variable potency in enzyme inhibition assays?

- Answer : Fluorine's electronegativity impacts binding affinity, but steric effects dominate. For example, this compound may exhibit lower IC₅₀ than non-fluorinated analogs due to enhanced hydrogen bonding. However, meta-fluorine placement can reduce potency if it disrupts π-π stacking with hydrophobic enzyme pockets. Cross-validate using X-ray crystallography or molecular docking .

Structural-Activity Relationship (SAR) Considerations

Q. How do substituents on the phenoxy ring influence biological activity?

- Answer :

- Fluorine : Enhances metabolic stability and blood-brain barrier penetration.

- Methyl : Increases lipophilicity (logP +0.5), improving membrane permeability.

- Methoxy : May reduce activity due to steric bulk but improves solubility.

SAR studies on analogs like 3-(4-methoxyphenoxy)propan-1-amine showed a 30% drop in target binding compared to methyl/fluoro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.